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molecular formula C10H5ClFNO2 B8521433 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(4-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B8521433
M. Wt: 225.60 g/mol
InChI Key: FKRRABHXUWVCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501419B2

Procedure details

To a stirred solution of 4-fluoroindole (2.00 g, 14.8 mmol) in ether (15 mL), at 0° C. under Ar, was added oxalyl chloride (1.55 mL, 17.8 mmol) dropwise. The resulting suspension was stirred at room temperature for 1 h and then it was filtered and the filtercake was washed with ether. The resulting solid was dried in vacuo to give the title compound (2.60 g, 78%) as a yellow powder:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[C:11](Cl)(=[O:15])[C:12]([Cl:14])=[O:13]>CCOCC>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:11](=[O:15])[C:12]([Cl:14])=[O:13])=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C2C=CNC2=CC=C1
Name
Quantity
1.55 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
the filtercake was washed with ether
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C2C(=CNC2=CC=C1)C(C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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